deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe(4-Cl)-NH2

Catalog No.
S12575839
CAS No.
M.F
C46H60ClN9O8S2
M. Wt
966.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-...

Product Name

deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe(4-Cl)-NH2

IUPAC Name

6-amino-N-[1-[[1-[[1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[2-[[3-(4-hydroxyphenyl)-2-(3-sulfanylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide

Molecular Formula

C46H60ClN9O8S2

Molecular Weight

966.6 g/mol

InChI

InChI=1S/C46H60ClN9O8S2/c1-26(2)40(46(64)55-38(25-66)45(63)53-35(41(49)59)21-27-10-14-30(47)15-11-27)56-42(60)34(9-5-6-19-48)52-44(62)37(23-29-24-50-33-8-4-3-7-32(29)33)54-43(61)36(51-39(58)18-20-65)22-28-12-16-31(57)17-13-28/h3-4,7-8,10-17,24,26,34-38,40,50,57,65-66H,5-6,9,18-23,25,48H2,1-2H3,(H2,49,59)(H,51,58)(H,52,62)(H,53,63)(H,54,61)(H,55,64)(H,56,60)

InChI Key

RCVDOCQSBXOOSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CS)C(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CCS

The compound deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe(4-Cl)-NH2 is a synthetic peptide that incorporates several amino acids, including cysteine, tyrosine, tryptophan, lysine, valine, and phenylalanine, with a chlorine substitution at the para position of the phenylalanine residue. This compound is characterized by its complex structure which includes both L- and D-amino acids, making it a racemic mixture. The presence of deamino-cysteine indicates a modification that may influence its biological activity and stability.

The chemical reactivity of this compound can be attributed to its functional groups. Key reactions include:

  • Disulfide bond formation: Cysteine residues can form disulfide bridges under oxidative conditions, which can stabilize the peptide structure.
  • Peptide bond hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into its constituent amino acids.
  • Substitution reactions: The chlorine atom in phenylalanine can undergo nucleophilic substitution reactions, potentially modifying the compound's biological activity.

Research indicates that compounds similar to deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe(4-Cl)-NH2 exhibit various biological activities, including:

  • Antagonistic properties: Peptides with similar structures have been shown to act as antagonists for somatostatin receptors, which are involved in regulating endocrine functions and inhibiting hormone secretion.
  • Neurotransmitter modulation: The presence of tryptophan suggests potential effects on serotonin pathways, influencing mood and behavior.
  • Cytotoxic effects: Some derivatives of this compound have been studied for their cytotoxicity against cancer cells, making them potential candidates for cancer therapy.

The synthesis of deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe(4-Cl)-NH2 typically involves:

  • Solid-phase peptide synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
  • Coupling reactions: Each amino acid is activated (e.g., using coupling reagents like DIC or HBTU) and then coupled to the growing chain.
  • Cleavage and purification: After synthesis, the peptide is cleaved from the solid support and purified using techniques such as high-performance liquid chromatography (HPLC).

This compound has several potential applications:

  • Pharmaceutical development: Due to its biological activity, it may serve as a lead compound for developing drugs targeting specific receptors or pathways.
  • Research tools: It can be used in studies investigating peptide interactions with receptors or in modeling protein behavior.
  • Therapeutic agents: Its cytotoxic properties may be explored in cancer treatment strategies.

Interaction studies typically focus on how this compound binds to various biological targets. Techniques used include:

  • Radiolabeled binding assays: To determine affinity and specificity towards receptors.
  • Cell-based assays: To assess functional outcomes of receptor activation or inhibition.
  • Molecular docking studies: To predict binding modes and affinities computationally.

Several compounds share structural similarities with deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe(4-Cl)-NH2, including:

Compound NameStructural FeaturesUnique Aspects
Deamino-Cys(1)-Tyr-D-Trp-Lys-Thr-Cys-NH2Contains similar amino acids but differs in sequenceExhibits strong somatostatin receptor antagonism
Deamino-Cys(1)-Tyr-D-Phe-Ile-D-Asn-NH2Includes isoleucine and asparaginePotentially different receptor interactions
Cys-Tyr-D-Trp-Lys-Val-Cys-NH2Lacks chlorine substitutionFocused on growth hormone regulation

The uniqueness of deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe(4-Cl)-NH2 lies in its specific amino acid sequence and the presence of the 4-chloro substitution on phenylalanine, which may enhance its binding affinity and biological activity compared to other similar compounds.

XLogP3

3.7

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

12

Exact Mass

965.3694799 g/mol

Monoisotopic Mass

965.3694799 g/mol

Heavy Atom Count

66

Dates

Last modified: 08-09-2024

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